molecular formula C17H19N5O4S B2938476 2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448029-84-2

2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2938476
CAS No.: 1448029-84-2
M. Wt: 389.43
InChI Key: SCBGZCGWWFGUGQ-UHFFFAOYSA-N
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Description

The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one features a benzoxazole core linked via an ethanone bridge to a piperidine ring. The piperidine moiety is further substituted at the 4-position with a sulfonyl group attached to a 4-methyl-1,2,4-triazole heterocycle. Benzoxazole derivatives are known for their antimicrobial, anticancer, and CNS-targeting properties , while sulfonyl-containing triazoles often enhance metabolic stability and binding affinity .

Synthetic routes for analogous compounds (e.g., triazole-piperidine derivatives) frequently employ palladium-catalyzed cross-coupling reactions, as seen in the synthesis of related structures (e.g., 1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperidin-1-yl)ethan-1-one), which utilizes Pd₂(dba)₃ and XPhos ligands under nitrogen atmosphere . Purification via silica gel column chromatography is common .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-11-18-19-17(21)27(24,25)12-6-8-22(9-7-12)16(23)10-14-13-4-2-3-5-15(13)26-20-14/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGZCGWWFGUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole/Triazole Motifs

The target compound shares structural similarities with several pharmacologically active molecules:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound Benzoxazole, piperidine, sulfonyl-triazole C₁₇H₁₈N₄O₃S* ~374.4* N/A (inferred stability from sulfonyl)
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl... Benzoxazole, piperidine, pyrimidinone C₂₄H₂₆FN₅O₃ 475.5 Antipsychotic (risperidone derivative)
2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one Benzoxazole, pyrrolidine, thiadiazole C₁₅H₁₄N₄O₃S 330.4 Structural analog (no reported bioactivity)
5t (from ) Benzimidazole, triazole, chloro/fluorophenyl C₂₈H₂₂ClF₂N₆OS 573.0 Anticandidal activity
m3 (from ) Piperidine, triazole, chloro-pyrimidine C₂₅H₂₆ClN₉O 511.9 Kinase inhibition (inferred)

*Calculated based on structural formula.

Key Observations :

  • Benzoxazole vs. Benzimidazole : The benzoxazole core in the target compound differs from benzimidazole derivatives (e.g., 5t ) by replacing a nitrogen atom with oxygen. This substitution reduces basicity and may alter membrane permeability .
  • Sulfonyl vs.
  • Piperidine vs. Pyrrolidine Linkers : Piperidine rings (six-membered) offer greater conformational flexibility than pyrrolidine (five-membered) analogs, which may influence receptor binding kinetics .
Substituent Effects on Physicochemical Properties
  • Halogen Substituents : Fluoro/chloro groups on aryl rings (e.g., in 5t , 5v ) improve metabolic stability and electron-withdrawing effects, which can modulate enzyme binding .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular structure of the compound includes a benzoxazole ring and a piperidine moiety with a sulfonyl group, which are known for their roles in various biological activities. The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of approximately 386.47 g/mol.

Research indicates that compounds containing benzoxazole and piperidine structures often exhibit:

  • Antimicrobial Activity: Many derivatives show effectiveness against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

CompoundBacterial StrainMIC (µg/mL)
2-(Benzoxazole)Bacillus subtilis8
2-(Benzoxazole)Escherichia coli16
2-(Benzoxazole)Staphylococcus aureus4

These results indicate that the compound exhibits notable antibacterial properties, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was assessed through various assays. For instance, it showed promising results as an AChE inhibitor with an IC50 value in the micromolar range.

EnzymeIC50 (µM)
Acetylcholinesterase5.12
Urease3.45

These findings suggest that the compound could serve as a lead for developing new therapeutics targeting these enzymes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • Synthesis of Benzoxazole Derivatives : Research has shown that modifications on the benzoxazole ring can enhance antimicrobial activity. One study synthesized multiple derivatives and evaluated their activities against various pathogens, leading to the identification of more potent compounds.
  • Piperidine Derivatives : Piperidine-based compounds have been extensively studied for their analgesic and anti-inflammatory properties. The incorporation of sulfonamide functionalities has been linked to improved pharmacological profiles.

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